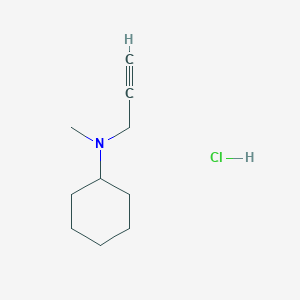

N-methyl-N-(prop-2-yn-1-yl)cyclohexanamine hydrochloride

Description

Chemical Structure: The compound consists of a cyclohexanamine backbone substituted with a methyl group and a propargyl (prop-2-yn-1-yl) group at the nitrogen atom, forming a tertiary amine hydrochloride salt.

Molecular Formula: C₁₀H₁₆ClN·HCl (base: C₁₀H₁₈N₂)

Molecular Weight: ~195.7 g/mol (base) + 36.46 g/mol (HCl) = 232.16 g/mol

Key Features:

- The cyclohexane ring contributes to lipophilicity, enhancing membrane permeability.

- The hydrochloride salt improves aqueous solubility, critical for biological applications.

Propriétés

IUPAC Name |

N-methyl-N-prop-2-ynylcyclohexanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N.ClH/c1-3-9-11(2)10-7-5-4-6-8-10;/h1,10H,4-9H2,2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNGSHOHNLQMHGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC#C)C1CCCCC1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1909305-65-2 | |

| Record name | N-methyl-N-(prop-2-yn-1-yl)cyclohexanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(prop-2-yn-1-yl)cyclohexanamine hydrochloride typically involves the reaction of cyclohexanamine with propargyl bromide in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amine group of cyclohexanamine attacks the carbon atom of propargyl bromide, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of N-methyl-N-(prop-2-yn-1-yl)cyclohexanamine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is then purified through recrystallization or chromatography techniques.

Analyse Des Réactions Chimiques

Types of Reactions

N-methyl-N-(prop-2-yn-1-yl)cyclohexanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-2-yn-1-yl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

Oxidation: Amides or nitriles.

Reduction: Secondary or tertiary amines.

Substitution: Various substituted cyclohexanamines.

Applications De Recherche Scientifique

N-methyl-N-(prop-2-yn-1-yl)cyclohexanamine hydrochloride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with enzymes.

Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of N-methyl-N-(prop-2-yn-1-yl)cyclohexanamine hydrochloride involves its interaction with specific molecular targets. The compound can act as a photosensitizer, generating reactive oxygen species through energy transfer and single electron transfer pathways. These reactive species can then participate in various biochemical reactions, leading to the compound’s observed effects.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

Table 1: Structural and Molecular Comparison

Key Observations:

- Cyclohexane vs. Indane Core : The indane structure in introduces ring strain and aromaticity, which may alter receptor binding compared to the flexible cyclohexane ring in the target compound.

- Propargyl Group : Present in the target compound and , this group enables covalent bonding or metabolic stability in drug design.

Physicochemical Properties

Table 2: Property Comparison

| Compound Name | LogP (Predicted) | Solubility (Water) | Melting Point (°C) |

|---|---|---|---|

| N-methyl-N-(prop-2-yn-1-yl)cyclohexanamine HCl | ~2.5 | Moderate | Not reported |

| N-(cyclohexylmethyl)cyclohexanamine HCl | ~3.8 | Low | Not reported |

| 3-cyclopropylprop-2-yn-1-amine HCl | ~1.2 | High | Not reported |

Analysis:

Challenges and Limitations

- Reactivity : The propargyl group may lead to instability under acidic or oxidative conditions.

- Structural Complexity : Compared to ’s simpler propargylamines, the cyclohexane ring introduces conformational flexibility, complicating crystallization studies (see SHELX refinements in ).

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for N-methyl-N-(prop-2-yn-1-yl)cyclohexanamine hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : A copper-catalyzed alkylation strategy is effective. For example, reacting N-methylcyclohexanamine with propargyl bromide in the presence of hexachloroethane and Cu(I) catalysts under inert conditions (e.g., nitrogen atmosphere) yields the target compound. Optimization involves varying solvent polarity (e.g., DMF vs. THF), temperature (60–80°C), and stoichiometric ratios of reagents to minimize byproducts like over-alkylated species . Purification via recrystallization as the hydrochloride salt improves yield and purity .

Q. How can spectroscopic techniques (NMR, X-ray crystallography) confirm the structure and purity of this compound?

- Methodological Answer :

- 1H/13C NMR : Key signals include the propargyl proton (δ ~2.3–2.5 ppm, triplet) and methyl groups on the cyclohexanamine (δ ~1.2–1.4 ppm). The absence of unreacted amine protons (δ < 2.0 ppm) confirms complete alkylation .

- X-ray Crystallography : Use SHELXL for refinement. Hydrogen bonding between the hydrochloride and amine groups stabilizes the crystal lattice, with typical Cl–N distances of ~3.2 Å. Space-group determination via SHELXT ensures accurate structural resolution .

Q. What role does the hydrochloride salt play in solubility and crystallization?

- Methodological Answer : The hydrochloride form enhances water solubility via ionic interactions, facilitating aqueous workup. Crystallization from ethanol/water mixtures (e.g., 70:30 v/v) produces well-defined crystals. Differential scanning calorimetry (DSC) can confirm salt stability, with decomposition temperatures typically >200°C .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what chiral analysis methods are suitable?

- Methodological Answer : Recombinant cyclohexylamine oxidase variants enable deracemization of propargylamine intermediates. Use chiral HPLC (e.g., Chiralpak IA column) with a hexane/isopropanol mobile phase to resolve enantiomers. Circular dichroism (CD) spectroscopy at 220–260 nm verifies optical activity .

Q. What computational approaches predict the molecular conformation and reactivity of the propargyl group?

- Methodological Answer : Density functional theory (DFT) at the B3LYP/6-31G* level models the compound’s lowest-energy conformation. The propargyl group’s sp-hybridized carbons show high electron density, making them susceptible to electrophilic attack. Molecular dynamics (MD) simulations in explicit solvent (e.g., water) assess conformational stability .

Q. How does the propargyl substituent influence reaction mechanisms in cross-coupling or cycloaddition reactions?

- Methodological Answer : The propargyl group participates in Huisgen 1,3-dipolar cycloaddition with azides (click chemistry). Kinetic studies using stopped-flow UV-Vis spectroscopy reveal rate constants (~10⁻³ M⁻¹s⁻¹) influenced by copper(I) catalysts. Competing Sonogashira coupling can occur if palladium catalysts are present, requiring careful ligand selection (e.g., XPhos) to direct selectivity .

Q. How can researchers resolve contradictions in synthetic yield data across different protocols?

- Methodological Answer : Systematic Design of Experiments (DoE) identifies critical variables (e.g., catalyst loading, solvent). For example, high Cu(I) concentrations (>10 mol%) may deactivate via aggregation, reducing yield. Pareto analysis prioritizes factors, while ANOVA validates statistical significance of interactions .

Q. What strategies mitigate degradation during long-term storage of the hydrochloride salt?

- Methodological Answer : Accelerated stability studies (40°C/75% RH) over 6 months assess degradation. Lyophilization reduces hydrolytic decomposition. LC-MS monitors oxidation byproducts (e.g., ketones from propargyl oxidation). Storage under argon in amber vials at −20°C extends shelf life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.